![molecular formula C21H17Cl2N3O2 B2385659 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide CAS No. 1424556-23-9](/img/structure/B2385659.png)
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with dichloro groups at positions 2 and 4, and a carboxamide group at position 3. Additionally, it features a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group, which is linked to the quinoline core via a methylene bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the dichloro substituents. The carboxamide group is then introduced through an amide coupling reaction. The final step involves the attachment of the 2-oxopyrrolidin-1-yl group to the phenyl ring via a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloroquinoline-3-carboxamide: Lacks the phenyl and 2-oxopyrrolidin-1-yl substituents, resulting in different chemical and biological properties.
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide: Lacks the dichloro substituents, which may affect its reactivity and interactions.
Uniqueness
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both dichloro and 2-oxopyrrolidin-1-yl groups allows for diverse interactions and applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-19-15-4-1-2-5-16(15)25-20(23)18(19)21(28)24-12-13-7-9-14(10-8-13)26-11-3-6-17(26)27/h1-2,4-5,7-10H,3,6,11-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKPHKIIPOFDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(C4=CC=CC=C4N=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
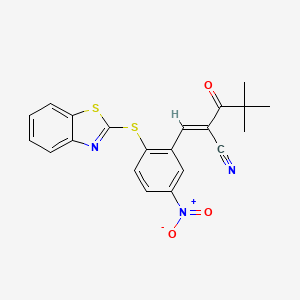
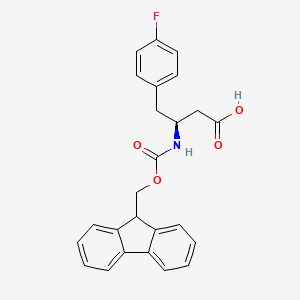
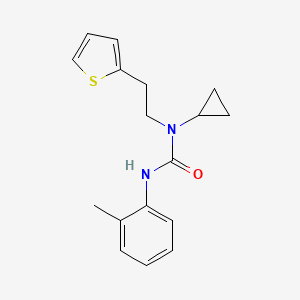
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2385586.png)
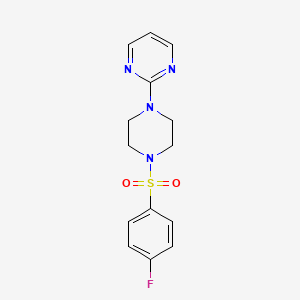
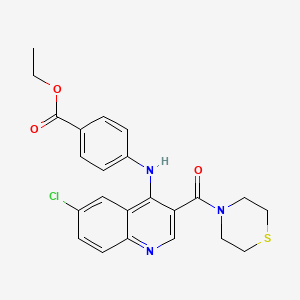
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
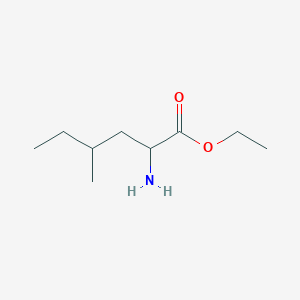
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)
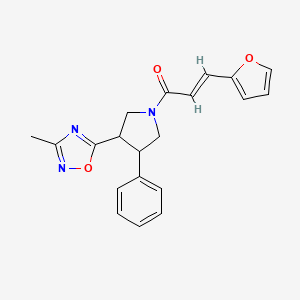
![2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2385596.png)
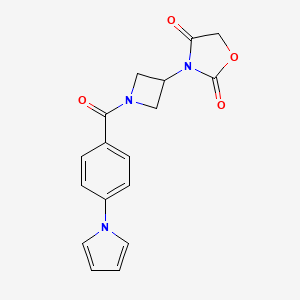
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2385598.png)

